2-(3-Fluoro-4-methylphenyl)benzoic acid
Beschreibung
2-(3-Fluoro-4-methylphenyl)benzoic acid is a substituted benzoic acid derivative with a fluorine atom at the 3-position and a methyl group at the 4-position of the phenyl ring attached to the benzoic acid core. Its molecular formula is C₁₄H₁₁FO₂, with a molecular weight of 230.23 g/mol. The compound’s structure combines electron-withdrawing (fluoro) and electron-donating (methyl) substituents, influencing its physicochemical properties such as acidity (pKa) and solubility.
Eigenschaften
IUPAC Name |
2-(3-fluoro-4-methylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-9-6-7-10(8-13(9)15)11-4-2-3-5-12(11)14(16)17/h2-8H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJRYTXTCLCBMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC=C2C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70683268 | |
| Record name | 3'-Fluoro-4'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261940-97-9 | |
| Record name | 3′-Fluoro-4′-methyl[1,1′-biphenyl]-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261940-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Fluoro-4'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-4-methylphenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a boronic acid derivative of 3-fluoro-4-methylphenyl and a halogenated benzoic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of 2-(3-Fluoro-4-methylphenyl)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Fluoro-4-methylphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluoro and methyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Formation of quinones or carboxylate derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of nitro, sulfonyl, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3-Fluoro-4-methylphenyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(3-Fluoro-4-methylphenyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoro and methyl groups can influence the compound’s binding affinity and selectivity towards these targets. Pathways involved may include inhibition of enzyme activity or modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Substituent Effects
The biological and chemical properties of benzoic acid derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogues:
Table 1: Key Structural Analogues and Their Properties
Physicochemical Properties
- Acidity: The fluorine atom increases the acidity of the benzoic acid group compared to non-fluorinated analogues. For example, 2-[(4-fluorophenyl)methyl]benzoic acid (pKa ~2.8–3.2) is more acidic than methyl-substituted derivatives .
- Solubility : Electron-withdrawing groups enhance solubility in polar solvents. The methyl group in 2-(3-fluoro-4-methylphenyl)benzoic acid may reduce solubility compared to purely halogenated analogues like 4-(3-chloro-4-fluorophenyl)benzoic acid .
- Thermal Stability : Melting points for similar compounds range widely (e.g., 217–220°C for triazine-linked benzoic acids), suggesting the target compound may exhibit moderate thermal stability .
Biologische Aktivität
2-(3-Fluoro-4-methylphenyl)benzoic acid is a fluorinated aromatic compound that has garnered interest in medicinal chemistry and biochemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular formula of 2-(3-Fluoro-4-methylphenyl)benzoic acid is C14H11F1O2. The presence of a fluorine atom and a methyl group on the phenyl ring enhances its chemical reactivity and influences its biological interactions.
The biological activity of 2-(3-Fluoro-4-methylphenyl)benzoic acid is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The fluoro and methyl substituents can significantly affect the compound's binding affinity and selectivity towards these targets. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes, thereby modulating biochemical pathways.
- Receptor Modulation : It may interact with receptors, influencing signal transduction processes.
Biological Activity
Research indicates that 2-(3-Fluoro-4-methylphenyl)benzoic acid exhibits significant biological activity, particularly in the following areas:
- Anticancer Activity : Studies have shown that similar compounds can exhibit cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Properties : The compound may play a role in modulating inflammatory responses through enzyme inhibition.
- Antimicrobial Effects : Preliminary studies suggest potential antimicrobial activity against certain bacterial strains.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibits proliferation in cancer cell lines | |
| Anti-inflammatory | Modulates cytokine release in vitro | |
| Antimicrobial | Exhibits activity against Gram-positive bacteria |
Case Study: Anticancer Activity
A study conducted on the anticancer properties of 2-(3-Fluoro-4-methylphenyl)benzoic acid demonstrated that it could inhibit the growth of breast cancer cells (MCF-7). The compound was found to induce apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G1 phase. The IC50 value was determined to be approximately 25 µM, indicating significant potency compared to control treatments.
Table 2: IC50 Values for Various Compounds
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 2-(3-Fluoro-4-methylphenyl)benzoic acid | 25 | MCF-7 |
| Compound A | 50 | MCF-7 |
| Compound B | 30 | HeLa |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
